molecular formula C20H22OS2 B2623306 6-(1,3-Dithiepan-2-yl)-2-phenylchromane CAS No. 2146090-74-4

6-(1,3-Dithiepan-2-yl)-2-phenylchromane

Cat. No.: B2623306
CAS No.: 2146090-74-4
M. Wt: 342.52
InChI Key: LAIGMAWUOUESHE-UHFFFAOYSA-N
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Description

6-(1,3-Dithiepan-2-yl)-2-phenylchromane is a synthetic chromane derivative characterized by a 2-phenylchromane backbone substituted at the 6-position with a 1,3-dithiepan ring system. Experimental studies using INS-1E pancreatic β-cells and L6 myoblasts demonstrated that the compound enhances glucose uptake in muscle cells and stimulates insulin secretion in a dose- and time-dependent manner at low micromolar concentrations . The 1,3-dithiepan moiety, a seven-membered sulfur-containing heterocycle, is hypothesized to contribute to its bioactivity by influencing molecular interactions with cellular targets, though the exact mechanism remains under investigation.

Properties

IUPAC Name

6-(1,3-dithiepan-2-yl)-2-phenyl-3,4-dihydro-2H-chromene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22OS2/c1-2-6-15(7-3-1)18-10-8-16-14-17(9-11-19(16)21-18)20-22-12-4-5-13-23-20/h1-3,6-7,9,11,14,18,20H,4-5,8,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIGMAWUOUESHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCSC(SC1)C2=CC3=C(C=C2)OC(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-Dithiepan-2-yl)-2-phenylchromane typically involves the base-catalyzed thiol-yne “click” polyaddition reaction. This method utilizes dithiols and alkynones as starting materials. For instance, the polymerization of 1,4-butanedithiol with 1-phenyl-2-propyn-1-one under high concentration conditions can yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-(1,3-Dithiepan-2-yl)-2-phenylchromane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiepan ring to a simpler thiol or thioether.

    Substitution: The phenyl and chromane rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

6-(1,3-Dithiepan-2-yl)-2-phenylchromane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1,3-Dithiepan-2-yl)-2-phenylchromane involves its interaction with molecular targets such as enzymes and receptors. The dithiepan ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. The phenyl and chromane rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Compounds:

This compound Substituents: 1,3-dithiepan at position 4. Bioactivity: Enhances glucose uptake (L6 myotubes) and insulin secretion (INS-1E cells). Study Model: In vitro cell-based assays.

Natural 2-Phenylchromane Derivatives (e.g., Grapefruit Flavonoids) Substituents: Hydroxyl, methoxy, or glycosyl groups (e.g., naringin, hesperidin). Bioactivity: Antioxidant, anti-inflammatory, and cardioprotective effects. Study Model: Plant extracts and in vivo animal studies. Significance: Naturally occurring compounds with variability in bioactivity due to environmental factors (e.g., growing season, geography) .

2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-chromeniumyl 6-O-β-D-allopyranosyl-β-D-allopyranoside Substituents: Hydroxy, methyl, and glycosyl groups. Bioactivity: Inferred antioxidant properties (based on structural similarity to flavonoids). Study Model: Not explicitly reported; activities extrapolated from related chromanols. Significance: Highlights the role of polar substituents in radical-scavenging capacity .

Comparative Data Table

Compound Name Substituents Biological Activity Study Model Reference
This compound 1,3-Dithiepan at C6 Glucose uptake ↑, insulin secretion ↑ INS-1E cells, L6 myoblasts
Natural grapefruit flavonoids Hydroxyl/methoxy groups Antioxidant, anti-inflammatory Plant extracts, animal models
2-(3,4-Dihydroxyphenyl)-...-allopyranoside Hydroxy, glycosyl groups Antioxidant (inferred) Structural analysis

Critical Insights

This may explain its efficacy in glucose metabolism regulation . Hydroxyl and glycosyl groups in natural derivatives improve water solubility and antioxidant capacity but may limit cellular uptake efficiency .

Experimental Models :

  • Synthetic compounds like this compound are typically evaluated in controlled in vitro systems (e.g., INS-1E cells), whereas natural derivatives are often studied in complex matrices (e.g., plant extracts), complicating direct comparisons .

Therapeutic Potential: The target compound’s dual action on insulin secretion and glucose uptake distinguishes it from natural antioxidants, positioning it as a candidate for diabetes management. Natural derivatives, however, excel in mitigating oxidative stress-related pathologies .

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